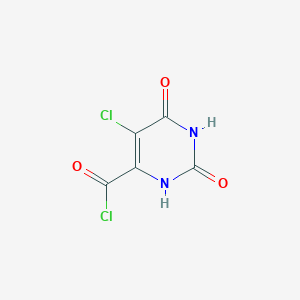
5-Chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbonyl chloride is a chemical compound with the molecular formula C5H2Cl2N2O3 and a molecular weight of 208.99 g/mol . This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbonyl chloride typically involves the chlorination of 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid . The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions. The reaction proceeds as follows:
C5H2N2O3+SOCl2→C5H2Cl2N2O3+SO2+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
5-Chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, and thiols.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Solvents: Organic solvents such as dichloromethane (DCM) and tetrahydrofuran (THF) are often used.
Catalysts: Catalysts such as triethylamine (TEA) can be used to enhance the reaction rate.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Hydrolysis Product: 5-Chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid.
科学研究应用
5-Chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbonyl chloride has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and is used in the development of new drugs.
Biological Studies: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 5-Chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbonyl chloride involves its interaction with nucleophiles. The chlorine atom is highly reactive and can be easily replaced by nucleophiles, leading to the formation of various substituted derivatives. The compound can also act as an acylating agent, transferring its carbonyl group to nucleophiles .
相似化合物的比较
Similar Compounds
Methyl 5-chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate: This compound is similar in structure but has a methyl ester group instead of a carbonyl chloride group.
Ethyl 2,6-dioxo-5-nitro-1,2,3,6-tetrahydropyrimidine-4-carboxylate: This compound has a nitro group and an ethyl ester group, making it structurally similar but functionally different.
Uniqueness
5-Chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbonyl chloride is unique due to its high reactivity and versatility in chemical reactions. Its ability to undergo various substitution reactions makes it a valuable intermediate in organic synthesis and medicinal chemistry .
属性
CAS 编号 |
52759-28-1 |
|---|---|
分子式 |
C5H2Cl2N2O3 |
分子量 |
208.98 g/mol |
IUPAC 名称 |
5-chloro-2,4-dioxo-1H-pyrimidine-6-carbonyl chloride |
InChI |
InChI=1S/C5H2Cl2N2O3/c6-1-2(3(7)10)8-5(12)9-4(1)11/h(H2,8,9,11,12) |
InChI 键 |
BZFZCHXKTBVARP-UHFFFAOYSA-N |
规范 SMILES |
C1(=C(NC(=O)NC1=O)C(=O)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


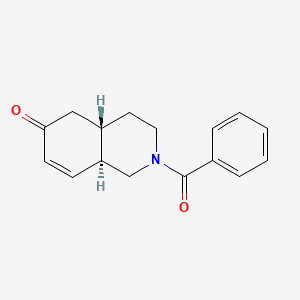
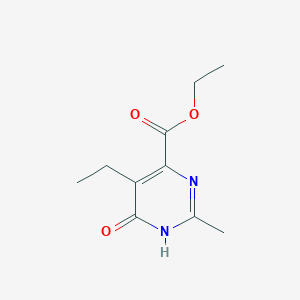

![7-Methyltetrahydroimidazo[1,5-A]pyrazine-1,3(2H,5H)-dione](/img/structure/B13120681.png)


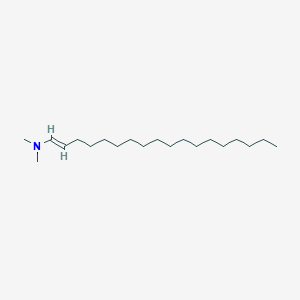
![6-Amino-1,4-diaza-bicyclo[3.2.1]octane-4-carboxylicacidtert-butylester](/img/structure/B13120708.png)
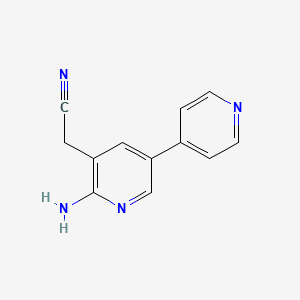
![(5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid](/img/structure/B13120718.png)


![2-Chlorothieno[2,3-b]thiophene](/img/structure/B13120737.png)

